N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide
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Overview
Description
N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide typically involves the reaction of 6-amino-1H-benzimidazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Mechanism of Action
The mechanism of action of N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is believed to be due to its ability to interfere with the metabolic processes of parasites, leading to their death . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1H-benzimidazol-2-yl)-4-methoxybenzamide
- N-(6-Amino-1H-benzimidazol-2-yl)-4-hydroxybenzamide
Uniqueness
N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide stands out due to its unique combination of the benzimidazole ring and the cyano group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919763-50-1 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-(6-amino-1H-benzimidazol-2-yl)-4-cyanobenzamide |
InChI |
InChI=1S/C15H11N5O/c16-8-9-1-3-10(4-2-9)14(21)20-15-18-12-6-5-11(17)7-13(12)19-15/h1-7H,17H2,(H2,18,19,20,21) |
InChI Key |
QECLQZKYTWKKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
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